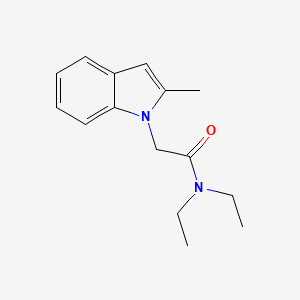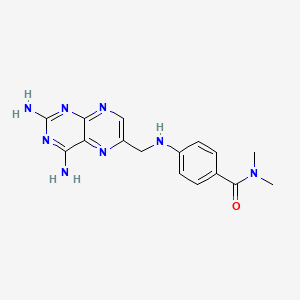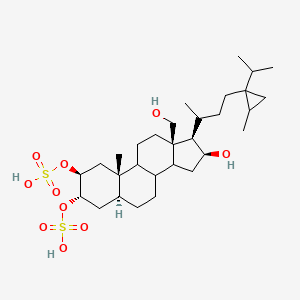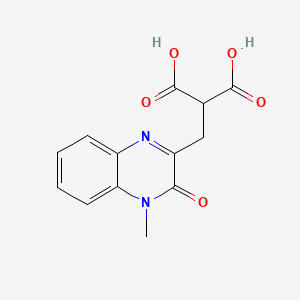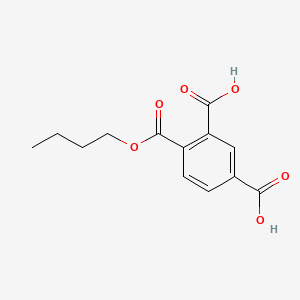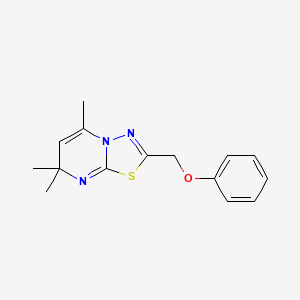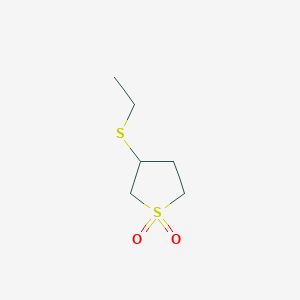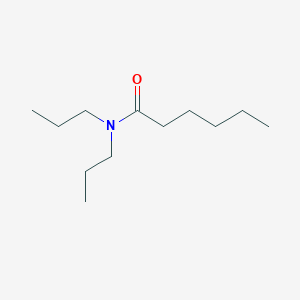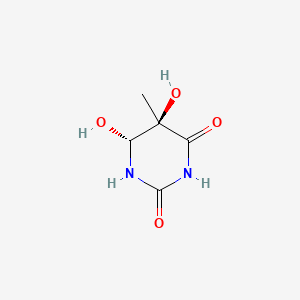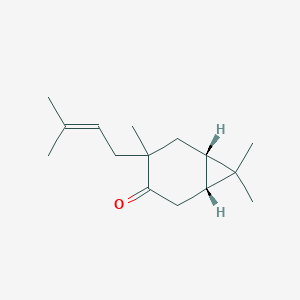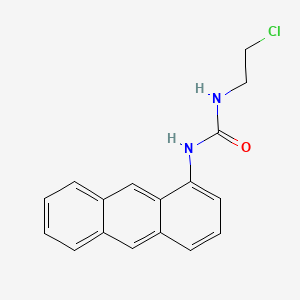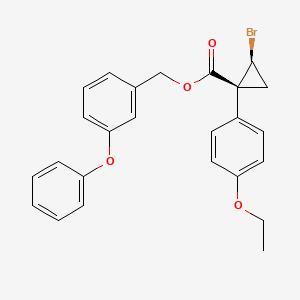
(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- is a complex organic compound with a unique structure This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the Carboxylic Acid Group: This step involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.
Esterification: The final step involves the esterification of the carboxylic acid group with the appropriate alcohol to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but differ in their substituents.
Bromo-substituted phenyl esters: These compounds have a similar bromine-substituted phenyl group but may have different ester functionalities.
Phenoxyphenyl esters: These compounds share the phenoxyphenyl group but differ in other parts of their structure.
Uniqueness
Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- is unique due to its specific combination of functional groups and its trans- configuration. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
101492-26-6 |
|---|---|
Molecular Formula |
C25H23BrO4 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H23BrO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25-/m0/s1 |
InChI Key |
UNBOZNBUQUYPIZ-ZCYQVOJMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



